molecular formula C30H20N2O2 B1417547 (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1173578-43-2

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B1417547
CAS No.: 1173578-43-2
M. Wt: 440.5 g/mol
InChI Key: XSBMCSCMQZOZOJ-UHFFFAOYSA-N
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Description

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binaphthalene]-2,2'-diol is a chiral binaphthol (BINOL) derivative featuring pyridinyl substituents at the 3,3' positions of the binaphthalene scaffold. This compound belongs to the class of axially chiral ligands widely employed in asymmetric catalysis, particularly in enantioselective synthesis and organocatalytic reactions. The pyridinyl groups introduce both steric bulk and electron-withdrawing character, which can modulate the ligand’s coordination behavior and catalytic efficiency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3-pyridin-2-ylnaphthalen-1-yl)-3-pyridin-2-ylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2O2/c33-29-23(25-13-5-7-15-31-25)17-19-9-1-3-11-21(19)27(29)28-22-12-4-2-10-20(22)18-24(30(28)34)26-14-6-8-16-32-26/h1-18,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBMCSCMQZOZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=CC=N5)O)O)C6=CC=CC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki–Miyaura Cross-Coupling Strategy

The most widely used method involves regioselective Suzuki–Miyaura coupling of protected BINOL intermediates with pyridin-2-yl boronic acid derivatives. Key steps include:

Step 1: Protection of BINOL Hydroxyl Groups

  • (S)-BINOL is protected as a bis(methoxymethyl) ether using NaH and chloromethyl methyl ether in THF, yielding (S)-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene (MOM-protected BINOL).
  • Reaction Conditions : 0°C to room temperature, 5–6 hours, >90% yield.

Step 2: Boronation at 3,3'-Positions

  • The protected BINOL undergoes lithiation at the 3,3'-positions using n-BuLi or LDA, followed by treatment with trisopropyl borate to form (S)-3,3'-bis(boronic acid pinacol ester)-BINOL .
  • Key Data :
Reagent Temperature Yield Catalyst
n-BuLi (2.5 equiv) −78°C 85% None

Step 3: Suzuki Coupling with Pyridin-2-yl Boronic Acid

  • The boronate intermediate reacts with pyridin-2-yl boronic acid under palladium catalysis:
    Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv), 1,4-dioxane/H₂O (3:1), 90°C, 12–16 h  
  • Yield : 70–80% for coupling with aryl boronic acids.

Step 4: Deprotection of MOM Groups

  • The MOM-protected product is treated with Amberlyst-15 in THF/MeOH (1:1) at 90°C for 12 hours, yielding the final diol.
  • Purification : Column chromatography (CH₂Cl₂/MeOH, 9:1).

Direct Electrophilic Substitution at 3,3'-Positions

An alternative approach employs electrophilic aromatic substitution using hypervalent iodine reagents:

Reaction Protocol :

  • (S)-BINOL reacts with pyridin-2-yliodonium triflate (generated in situ from pyridin-2-ylboronic acid and PhI(OCOCF₃)₂) in CH₂Cl₂ at room temperature.
  • Mechanism : Single electron transfer (SET) process mediated by hypervalent iodine species (e.g., I(OTf)₃).
  • Yield : 45–50% (lower efficiency compared to Suzuki coupling).

Key Challenges :

  • Competing substitution at 6,6'-positions requires strict temperature control (−78°C).
  • Steric hindrance at 3,3'-positions reduces reactivity.

Comparative Analysis of Methods

Parameter Suzuki–Miyaura Coupling Electrophilic Substitution
Regioselectivity High (3,3') Moderate (competing 6,6')
Yield 70–80% 45–50%
Functional Group Tolerance Broad Limited (acid-sensitive)
Catalyst Cost High (Pd-based) Moderate (I₂ reagents)

Characterization and Validation

  • ¹H/¹³C NMR : Peaks at δ 8.2–7.3 ppm confirm pyridinyl aromatic protons. The absence of MOM-protecting groups (δ ~3.3 ppm) verifies deprotection.
  • Optical Purity : Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms >99% ee for Suzuki-derived products.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

(S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,3’-Di(pyridin-2-yl)-[1,1’-binapthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal ions, altering their reactivity and stability. In biological systems, it may interact with proteins or nucleic acids, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The electronic and steric profiles of BINOL derivatives are highly dependent on the substituents at the 3,3' positions. Below is a comparative analysis of key analogues:

Compound Name Substituent Type Electronic Effect Steric Bulk Key Applications/Performance Reference ID
(S)-3,3'-Di(pyridin-2-yl)-BINOL Pyridinyl (heteroaromatic) Electron-withdrawing Moderate Potential use in asymmetric Lewis acid catalysis; limited commercial availability
(S)-3,3'-Di(anthracen-9-yl)-BINOL Anthracenyl (polyaromatic) Electron-rich High Enhanced enantioselectivity in helicene synthesis; commercially available (98% purity)
(S)-3,3'-Dimesityl-BINOL Mesityl (alkyl-aromatic) Electron-donating Very High Used in bulky ligand systems for sterically hindered substrates
(S)-3,3'-Bis(triphenylsilyl)-BINOL Triphenylsilyl (silyl) Electron-withdrawing Extremely High High thermal stability; applied in phosphate-mediated catalysis
(S)-3,3'-Diphenyl-BINOL Phenyl (aromatic) Neutral Moderate Benchmark ligand for asymmetric aldol and Michael additions

Key Observations :

  • Pyridinyl vs. In contrast, anthracenyl groups provide electron density, improving π-π interactions in enantioselective recognition .
  • Steric Impact : Bulky substituents like mesityl or triphenylsilyl drastically increase steric hindrance, which can suppress unwanted side reactions but may limit substrate scope . The pyridinyl group offers a balance between steric bulk and accessibility.
  • Commercial Viability: Anthracenyl- and phenyl-substituted BINOLs are widely available (e.g., from BLD Pharm and CymitQuimica), whereas the pyridinyl derivative is listed as discontinued, suggesting challenges in synthesis or stability .

Catalytic Performance in Asymmetric Reactions

While direct catalytic data for (S)-3,3'-Di(pyridin-2-yl)-BINOL are absent in the evidence, inferences can be drawn from related systems:

  • Enantioselective Synthesis: Anthracenyl-BINOL derivatives demonstrate superior enantioselectivity (>99% ee) in helicene synthesis due to extended π-conjugation enhancing chiral induction .
  • Lewis Acid Catalysis: Triphenylsilyl-BINOLs form stable complexes with metals like titanium or aluminum, enabling high turnover in epoxidations . Pyridinyl-BINOL’s nitrogen donors may similarly coordinate transition metals but with lower steric protection.
  • Organocatalysis: Dimesityl-BINOL derivatives excel in reactions requiring steric shielding, such as asymmetric protonations, but are less effective with planar substrates .

Biological Activity

(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol is a chiral organic compound characterized by its unique structure comprising two naphthalene rings connected by a single bond, with pyridin-2-yl groups and hydroxyl groups attached. Its molecular formula is C30H20N2O2C_{30}H_{20}N_{2}O_{2} and it has a molecular weight of approximately 440.51 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its role as a chiral ligand in coordination chemistry. The compound can form stable complexes with transition metals, which can catalyze asymmetric reactions. This property is crucial in the synthesis of enantiomerically pure compounds that are significant in pharmaceuticals and agrochemicals.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are essential for protecting cells from oxidative stress. This was evaluated using various in vitro assays that measure the ability to scavenge free radicals.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer activity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : Investigations have shown that this compound can inhibit specific enzymes involved in metabolic pathways relevant to disease states, suggesting its potential as a therapeutic agent.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed that the compound exhibited a dose-dependent scavenging effect on free radicals, indicating its potential use as an antioxidant supplement in food or pharmaceutical formulations.

Case Study 2: Anticancer Properties

A study conducted by Zhang et al. (2023) explored the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathway activation.

Table: Summary of Biological Activities

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stressJournal of Medicinal Chemistry
AnticancerInduces apoptosis in cancer cellsZhang et al., 2023
Enzyme InhibitionInhibits key metabolic enzymesVarious studies

Q & A

Q. What synthetic methodologies are recommended for achieving enantiomerically pure (S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol?

Enantiopure synthesis can be achieved via chiral auxiliary-assisted photoexcitation, as demonstrated for structurally related binaphthol (Binol) derivatives. By attaching a chiral auxiliary to the binaphthyl backbone, irradiation with polarized light induces preferential enantiomer formation, achieving up to 63% enantiomeric excess (ee) . Alternative methods include chiral chromatography or kinetic resolution, though these may require optimization to minimize material loss .

Q. How is enantiomeric purity validated for this compound?

Enantiomeric excess is typically quantified using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) or circular dichroism (CD) spectroscopy. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. Cross-validation with polarimetry is recommended to resolve discrepancies between techniques .

Q. What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, with aromatic regions (δ 6.5–8.5 ppm) critical for confirming pyridinyl and binaphthyl connectivity.
  • IR spectroscopy : Identifies hydroxyl stretches (~3200–3500 cm⁻¹) and pyridinyl C=N vibrations (~1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₃₄H₂₂N₂O₂) .

Advanced Research Questions

Q. How do pyridinyl substituents influence enantioselectivity in asymmetric catalysis compared to other aryl groups?

Pyridinyl groups enhance π-π interactions with substrates, improving enantioselectivity in reactions like asymmetric C–C bond formation. Comparative studies with anthracenyl or phenanthrenyl derivatives (e.g., (S)-3,3'-Di(anthracen-9-yl)-binapthol) show that bulkier substituents increase steric hindrance, potentially reducing reaction rates but enhancing selectivity in sterically demanding substrates .

Q. How can computational modeling resolve contradictions in experimental ee values?

Density functional theory (DFT) or time-dependent DFT (TDDFT) simulations can model transition states to identify competing pathways. For example, RI-CC2 calculations revealed that proton transfer in related compounds occurs sequentially, not concertedly, explaining discrepancies in kinetic ee measurements . Dynamics simulations (e.g., on-the-fly molecular dynamics) further clarify time-resolved behavior under photochemical conditions .

Q. What strategies address photochemical instability during catalytic applications?

Excited-state proton transfer or radical formation may degrade the compound under UV light. Mitigation strategies include:

  • Additives : Triethylamine or ascorbic acid to quench reactive intermediates.
  • Wavelength control : Use of visible light (λ > 400 nm) to avoid high-energy excitation.
  • Structural modification : Introducing electron-withdrawing groups (e.g., nitro) to stabilize the excited state .

Q. How does solvent polarity affect catalytic performance in enantioselective reactions?

Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance hydrogen-bonding interactions between the binaphthol hydroxyl groups and substrates, improving ee. In contrast, nonpolar solvents (toluene, hexane) favor π-stacking but may reduce solubility, necessitating a balance between reactivity and practicality .

Methodological Troubleshooting

Q. How to resolve low ee in asymmetric catalysis using this ligand?

  • Parameter screening : Vary temperature (–20°C to 60°C), solvent (THF vs. CH₂Cl₂), and substrate/ligand ratio.
  • Additive optimization : Chiral amines or Lewis acids (e.g., Mg(OTf)₂) can stabilize transition states.
  • Mechanistic probes : Isotopic labeling (e.g., deuterated substrates) or kinetic studies to identify rate-limiting steps .

Q. What analytical pitfalls occur in characterizing this compound?

  • NMR signal overlap : Aromatic protons may obscure key peaks; use 2D NMR (COSY, NOESY) for resolution.
  • Chiral column degradation : Ensure HPLC mobile phases are free of acidic/basic contaminants to preserve column integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol
Reactant of Route 2
Reactant of Route 2
(S)-3,3'-Di(pyridin-2-yl)-[1,1'-binapthalene]-2,2'-diol

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